

Atr-IN-17 off-target effects on other kinases

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Compound of Interest

Compound Name: **Atr-IN-17**

Cat. No.: **B12413273**

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Technical Support Center: Atr-IN-17

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of **Atr-IN-17**, a potent ATR kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **Atr-IN-17** and what is its primary target?

A1: **Atr-IN-17**, also referred to as compound 88, is a highly potent small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.^[1] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can arise from DNA damage or replication stress.

Q2: What is the reported potency of **Atr-IN-17** against its primary target?

A2: In vitro studies have demonstrated that **Atr-IN-17** exhibits potent anti-cancer activity, with a reported IC₅₀ of 1 nM in LoVo human colon carcinoma cells.^[1]

Q3: What are the known off-target effects of **Atr-IN-17** on other kinases?

A3: Currently, specific data from broad-panel kinase scans or detailed selectivity profiles for **Atr-IN-17** are not publicly available. As with many kinase inhibitors, it is possible that **Atr-IN-17** may exhibit activity against other kinases, particularly those with structural similarity to the ATR

kinase domain. Researchers should exercise caution and independently validate the selectivity of **Atr-IN-17** in their experimental systems.

Q4: Which kinases are common off-targets for ATR inhibitors?

A4: ATR belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. Inhibitors targeting the ATP-binding site of ATR have the potential to show cross-reactivity with other PIKK family members, including:

- ATM (Ataxia-Telangiectasia Mutated)
- DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit)
- mTOR (mammalian Target of Rapamycin)
- PI3Ks (Phosphoinositide 3-kinases)

It is advisable to assess the activity of **Atr-IN-17** against these related kinases to understand its selectivity profile.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype not consistent with ATR inhibition.	Off-target effects: Atr-IN-17 may be inhibiting other kinases, leading to confounding biological outcomes.	<ol style="list-style-type: none">1. Perform a Western blot analysis to check for the inhibition of common off-target kinases like ATM (pS1981), DNA-PKcs (pS2056), or downstream effectors of the mTOR/PI3K pathway (e.g., p-Akt, p-S6K).2. Consider using a structurally different ATR inhibitor as a control to see if the phenotype is reproducible.3. If possible, perform a rescue experiment by expressing a drug-resistant mutant of ATR.
Variability in experimental results.	Compound instability or improper storage: Atr-IN-17 may degrade if not stored correctly.	<ol style="list-style-type: none">1. Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C.2. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.3. Verify the concentration and integrity of your stock solution.
Lower than expected potency in cellular assays.	Cell line specific factors: Drug efflux pumps, high intracellular ATP concentrations, or metabolic inactivation can reduce the effective concentration of the inhibitor.	<ol style="list-style-type: none">1. Use a lower passage number of cells.2. Test the compound in different cell lines to assess for cell-specific responses.3. Consider co-treatment with an inhibitor of ABC transporters if drug efflux is suspected.
Inconsistent inhibition of downstream ATR targets (e.g.,	Experimental timing and conditions: The kinetics of ATR	<ol style="list-style-type: none">1. Optimize the time course of drug treatment and induction

p-Chk1).

signaling can be rapid and transient.

of DNA damage.2. Ensure that the DNA damaging agent used is a robust activator of the ATR pathway (e.g., hydroxyurea, UV radiation).3. Check the quality of antibodies used for Western blotting.

Data on Off-Target Effects

As comprehensive kinase scan data for **Atr-IN-17** is not publicly available, the following table is provided as a template for researchers to populate with their own experimental findings.

Kinase Target	Assay Type (e.g., IC50, Ki)	Atr-IN-17 Activity	Fold Selectivity vs. ATR
ATR	IC50 (nM)	1	1
ATM	IC50 (nM)	Enter your data	Calculate
DNA-PKcs	IC50 (nM)	Enter your data	Calculate
mTOR	IC50 (nM)	Enter your data	Calculate
PI3K α	IC50 (nM)	Enter your data	Calculate
Other Kinase 1	IC50 (nM)	Enter your data	Calculate
Other Kinase 2	IC50 (nM)	Enter your data	Calculate

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay to Determine IC50

This protocol provides a general framework for assessing the inhibitory activity of **Atr-IN-17** against a panel of kinases.

- Reagents and Materials:

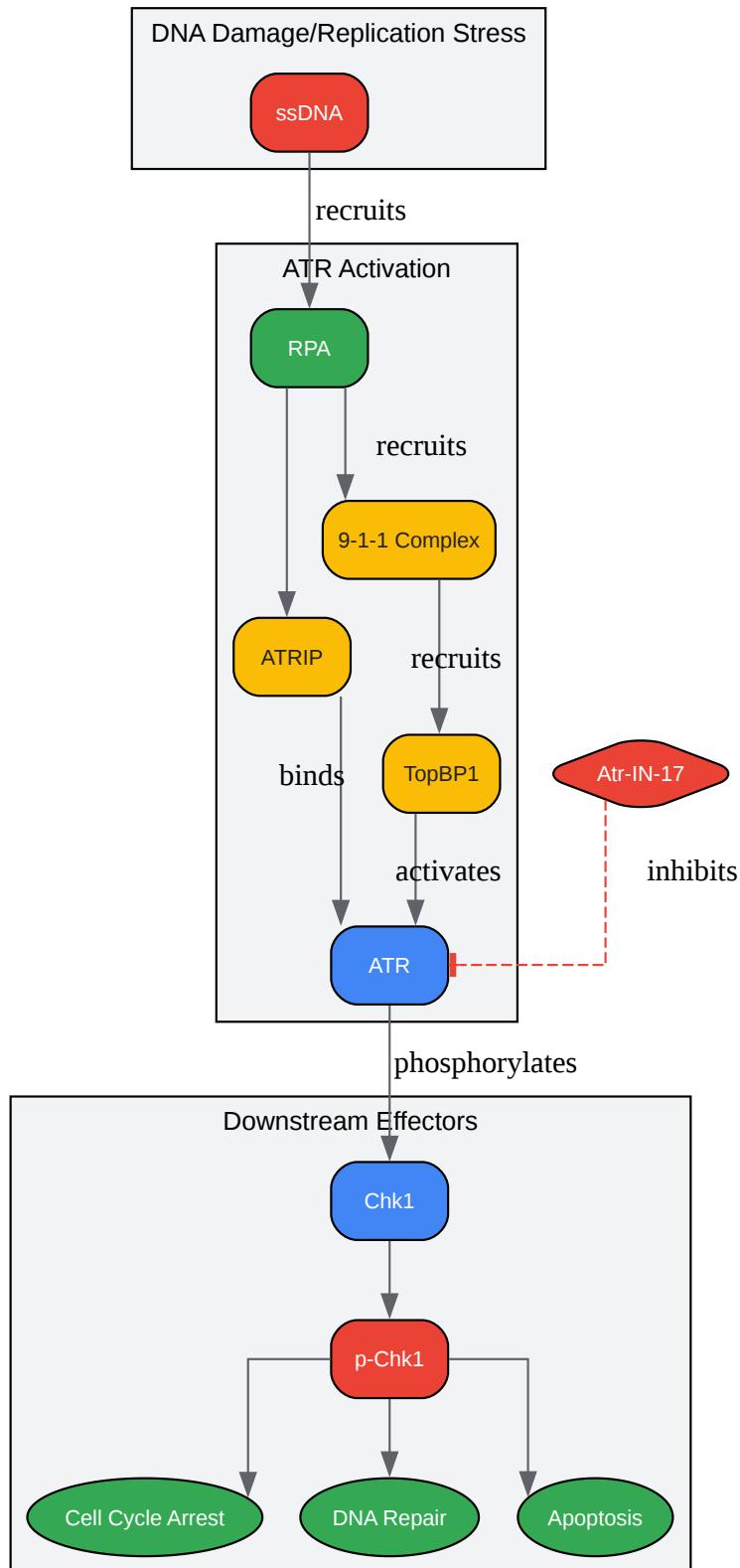
- Recombinant human kinases (ATR, and potential off-target kinases)

- Kinase-specific substrates (e.g., recombinant protein, synthetic peptide)
- ATP (Adenosine triphosphate)
- **Atr-IN-17** (serial dilutions)
- Kinase assay buffer (composition will be kinase-dependent)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ -³²P]ATP)
- 384-well plates
- Plate reader compatible with the chosen detection method

- Procedure:
 1. Prepare serial dilutions of **Atr-IN-17** in the appropriate kinase assay buffer.
 2. Add a fixed amount of the kinase to each well of a 384-well plate.
 3. Add the serially diluted **Atr-IN-17** to the wells containing the kinase.
 4. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 5. Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
 6. Allow the reaction to proceed for a specific time at the optimal temperature for the kinase (e.g., 30°C).
 7. Stop the reaction according to the manufacturer's protocol for the chosen detection method.
 8. Add the detection reagent and incubate as required.
 9. Measure the signal on a plate reader.

10. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations



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Caption: Simplified ATR signaling pathway and the inhibitory action of **Atr-IN-17**.



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Caption: Experimental workflow for determining the IC50 of **Atr-IN-17** in an in vitro kinase assay.

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References

- 1. medchemexpress.com [medchemexpress.com]
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